

Conformational energy differences between axial and equatorial 2-tert-butylcyclohexanone

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Compound of Interest

Compound Name: 2-Butylcyclohexanone

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Conformational Energy Landscape of 2-tert-Butylcyclohexanone: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The conformational preference of substituent groups on a cyclohexane ring is a cornerstone of stereochemistry, profoundly influencing molecular reactivity and biological activity. In the case of 2-tert-butylcyclohexanone, the bulky tert-butyl group introduces significant steric strain, leading to a pronounced energy difference between its axial and equatorial conformers. This guide provides a comparative analysis of this energy difference, drawing upon established principles of conformational analysis and data from analogous systems to offer a comprehensive overview for researchers in organic synthesis and drug development.

While direct, precise experimental or computational values for the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of 2-tert-butylcyclohexanone are not readily available in published literature, a strong estimation can be derived from the well-established A-value for the tert-butyl group in a cyclohexane system. The A-value represents the energetic preference for a substituent to be in the equatorial position over the axial position. For a tert-butyl group, this value is significantly high, indicating a strong aversion to the sterically hindered axial orientation.

Comparative Quantitative Data

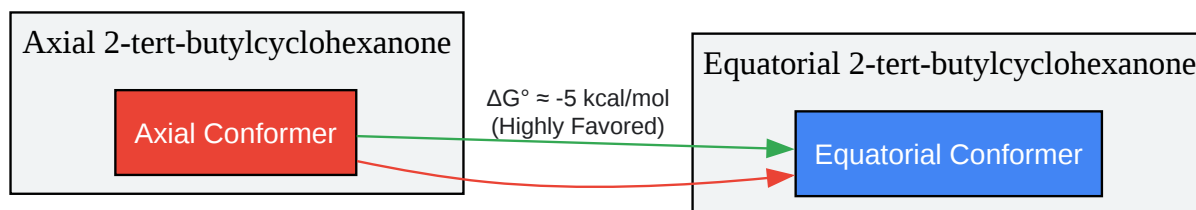
The following table summarizes the A-values for various substituents on a cyclohexane ring, providing a comparative context for the steric demand of the tert-butyl group. The energy difference for 2-tert-butylcyclohexanone is expected to be of a similar magnitude to the A-value of the tert-butyl group, although the sp^2 hybridization of the adjacent carbonyl carbon can slightly alter the ring geometry and associated steric interactions.

Substituent	A-Value (kcal/mol)	A-Value (kJ/mol)
-F	0.2	0.8
-Cl	0.5	2.1
-Br	0.6	2.5
-OH	1.0	4.1
-CH ₃	1.7	7.1
-CH(CH ₃) ₂	2.1	8.8
-C(CH ₃) ₃	~4.9 - 5.5	~20 - 23
-Ph	2.8	12

Note: The A-value for the tert-butyl group is often cited as approximately 4.9 to 5.5 kcal/mol[1] [2]. This significant energy difference means the population of the axial conformer at equilibrium is exceedingly small.

Conformational Equilibrium of 2-tert-Butylcyclohexanone

The equilibrium between the axial and equatorial conformers is heavily skewed towards the equatorial position to minimize 1,3-diaxial interactions. In the axial conformer, the bulky tert-butyl group experiences severe steric repulsion with the axial hydrogens on C4 and C6. The equatorial conformer avoids these destabilizing interactions, rendering it significantly more stable.



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Conformational equilibrium of 2-tert-butylcyclohexanone.

Experimental Protocols for Determining Conformational Energy

The primary experimental technique for quantifying the energy difference between conformers is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By slowing the rate of chair-flipping at low temperatures, the individual signals for the axial and equatorial conformers can be resolved and their populations determined.

Low-Temperature NMR Spectroscopy

Objective: To "freeze out" the conformational equilibrium of 2-tert-butylcyclohexanone to observe and quantify the populations of the axial and equatorial conformers.

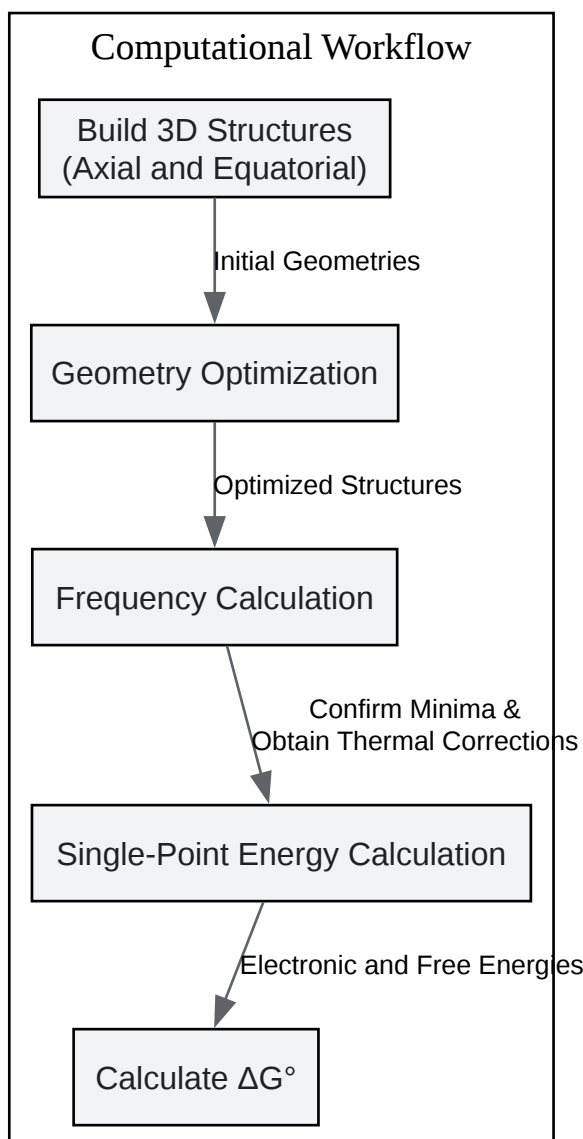
Methodology:

- **Sample Preparation:** A dilute solution of 2-tert-butylcyclohexanone is prepared in a low-freezing deuterated solvent, such as deuterated dichloromethane (CD_2Cl_2) or deuterated toluene (toluene- d_8).
- **Instrumentation:** A high-field NMR spectrometer equipped with a variable temperature unit is required.
- **Procedure:**
 - A standard ^1H or ^{13}C NMR spectrum is acquired at room temperature. At this temperature, the signals will be an average of both conformers due to rapid interconversion.

- The temperature of the NMR probe is gradually lowered in increments of 10-20 K.
- At each temperature, the sample is allowed to equilibrate for several minutes before acquiring a new spectrum.
- As the temperature decreases, the rate of conformational exchange slows, leading to broadening of the averaged signals (decoalescence), and eventually, the appearance of separate, sharp signals for the axial and equatorial conformers.
- Data Analysis:
 - The relative populations of the two conformers are determined by integrating the corresponding signals in the low-temperature spectrum.
 - The Gibbs free energy difference (ΔG°) is then calculated using the following equation:
 $\Delta G^\circ = -RT\ln(K_{eq})$ where R is the gas constant, T is the temperature in Kelvin, and K_{eq} is the equilibrium constant (ratio of the equatorial to axial conformer populations).

Computational Chemistry Workflow

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide a theoretical means to calculate the energy difference between conformers.



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References

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